7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine
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Overview
Description
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a heterocyclic compound that features a fused oxadiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including kinase inhibition and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole or pyrimidine rings.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the benzyl moiety.
Scientific Research Applications
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antiviral properties and potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their kinase inhibitory and antiviral activities.
Benzo[c][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Uniqueness
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and make it a valuable scaffold for drug development. Its benzyl group can be modified to enhance its activity or selectivity towards specific targets.
Biological Activity
7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a unique heterocyclic structure that contributes to its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds similar to this compound may act as inhibitors of programmed cell death ligand 1 (PD-L1), a critical target in cancer immunotherapy. Studies have shown that derivatives of oxadiazole can effectively inhibit PD-L1 interactions with PD-1 receptors on T-cells, enhancing anti-tumor immunity.
Key Findings
- Inhibition of PD-L1 : A related compound exhibited an IC50 value of 1.8 nM against PD-L1, demonstrating potent inhibitory activity compared to existing therapies like BMS-1016 .
- Binding Affinity : The compound binds to human PD-L1 with a dissociation constant (Kd) of 3.34 nM, indicating strong binding affinity .
Antitumor Activity
In vivo studies have shown that certain oxadiazole derivatives can significantly reduce tumor growth in syngeneic mouse models. For instance:
Compound | Tumor Model | Effectiveness (EC50) |
---|---|---|
L7 | Syngeneic mice | 375 nM |
BMS-1016 | Syngeneic mice | 2075 nM |
These results suggest that this compound may possess similar antitumor properties.
Case Studies
- Study on PD-L1 Inhibition : A study synthesized various oxadiazole derivatives and evaluated their ability to inhibit PD-L1. Among them, compound L7 was highlighted for its high potency and selectivity .
- Mitochondrial Uncoupling Activity : Research has explored the role of oxadiazole derivatives in mitochondrial uncoupling as a therapeutic strategy for conditions like nonalcoholic steatohepatitis. The structure-activity relationship (SAR) indicated that modifications at specific positions on the oxadiazole core could enhance uncoupling efficacy .
Properties
CAS No. |
90180-92-0 |
---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
7-phenylmethoxy-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9N5O2/c12-11-13-9-8(15-18-16-9)10(14-11)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,16) |
InChI Key |
ZWGFWEKCRZJHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=NON=C32)N |
Origin of Product |
United States |
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